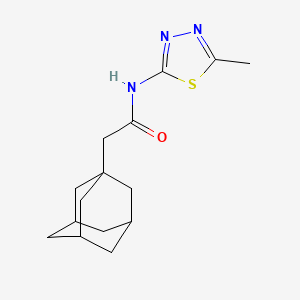
1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a methoxyphenoxy group, and a but-2-yn-1-yl linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea typically involves multiple steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the coupling of a suitable alkyne with a halide under palladium-catalyzed conditions to form the but-2-yn-1-yl intermediate.
Attachment of the Methoxyphenoxy Group: The intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the 4-(2-methoxyphenoxy)but-2-yn-1-yl compound.
Urea Formation: Finally, the compound is treated with 2,6-difluoroaniline and a suitable carbodiimide reagent to form the urea linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Difluorophenyl)-3-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2,6-Difluorophenyl)-3-(4-(2-chlorophenoxy)but-2-yn-1-yl)urea: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(2,6-Difluorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs and potentially more suitable for certain applications.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-15-9-2-3-10-16(15)25-12-5-4-11-21-18(23)22-17-13(19)7-6-8-14(17)20/h2-3,6-10H,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVKMCWVJHOEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)

![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)
![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)

![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE](/img/structure/B2610428.png)


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)
